molecular formula C15H10F4O B1327634 3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone CAS No. 898767-73-2

3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B1327634
M. Wt: 282.23 g/mol
InChI Key: QHXKUMUIJGTEKI-UHFFFAOYSA-N
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Description

The compound "3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone" is a fluorinated organic molecule that is likely to be of interest due to its potential applications in the development of materials with unique properties, such as high thermal stability and low dielectric constants. While the specific compound is not directly studied in the provided papers, related fluorinated compounds and their synthesis, molecular structures, and physical properties are discussed, which can provide insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic substitution reactions and reduction processes. For instance, a novel fluorinated diamine monomer was prepared by a nucleophilic chloro-displacement reaction followed by the reduction of the intermediate dinitro compound . Another synthesis method involved coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether under catalysis, followed by reduction . These methods indicate that the synthesis of "3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone" would likely involve similar strategies, utilizing halogenated intermediates and catalytic conditions tailored to introduce the fluorine atoms at the desired positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong intermolecular hydrogen bonds and the ability to form layered structures in the solid state, as seen in the crystal structure of a hexafluoropropanol derivative . The presence of fluorine atoms can significantly influence the electronic structure and the dihedral angles between aromatic rings, as observed in a molecule where the triazole ring forms distinct dihedral angles with fluorinated benzene rings . These structural characteristics are crucial for understanding the reactivity and potential applications of "3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone".

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to the formation of polymers with desirable properties. For example, the electrochemical copolymerization of a fluorophenylthiophene with another monomer resulted in a copolymer with good electrochemical behavior and high conductivity . This suggests that "3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone" could potentially be used as a monomer in polymerization reactions to produce materials with specific electronic properties.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit high thermal stability, low moisture absorption, and low dielectric constants, making them suitable for applications in electronics and materials science. Polyimides derived from fluorinated diamines have shown high glass transition temperatures and excellent mechanical properties . The presence of fluorine atoms in the molecular structure can also lead to low color intensity in the resulting materials . These properties are indicative of what might be expected from "3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone" and its derivatives, suggesting potential uses in high-performance materials.

Scientific Research Applications

Synthesis and Material Applications

  • Hyperbranched Poly(arylene ether)s Synthesis

    A trifluoromethyl-activated trifluoro monomer was synthesized, leading to the development of hyperbranched poly(arylene ether)s with high molecular weight and excellent thermal stability. These materials show promise in various applications due to their structural properties and thermal resistance (Banerjee et al., 2009).

  • Novel Poly(arylene ether)s Development

    Novel poly(arylene ether)s were synthesized using bisfluoro monomers, displaying high thermal stability, solubility in various organic solvents, and potential for optical transparency applications (Salunke et al., 2007).

  • Optical and Dielectric Material Enhancement

    The study explored the effects of fluorinated diamine linkage groups on the optical and dielectric properties of polyimide thin films, highlighting the material's suitability for various industrial applications due to its excellent thermal and optical properties (Jang et al., 2007).

  • Development of Arylene Ether Polymers

    Novel arylene ether polymers with high glass-transition temperature and solubility in organic solvents were synthesized. These polymers show great potential for use in transparent materials due to their optical properties (Huang et al., 2007).

Biomedical and Chemical Applications

  • Antipathogenic Activity of Thiourea Derivatives

    Synthesis and characterization of acylthioureas demonstrated significant anti-pathogenic activity, particularly against strains known for biofilm growth, indicating potential in developing novel antimicrobial agents (Limban et al., 2011).

  • Robinson Annulation for Compound Synthesis

    The study detailed a stepwise Robinson annulation approach to synthesize various fluorinated cyclohexane and aromatic derivatives, showcasing the method's efficacy in creating complex molecules from simple precursors (Massicot et al., 2011).

  • Synthesis and Properties of Arylene Ether Polymers

    The synthesis of poly(aryl ether ketone/sulfone)s with ortho-methyl and pendant trifluoromethyl-substituted phenyl groups was achieved. These polymers exhibit good solubility, thermal stability, low dielectric constants, and excellent optical properties (Shang et al., 2012).

Safety And Hazards

  • Precautionary Measures : Wash skin thoroughly after handling, wear protective gear, and seek medical attention if irritation persists .

Future Directions

properties

IUPAC Name

3-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKUMUIJGTEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644555
Record name 3-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone

CAS RN

898767-73-2
Record name 3-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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